4-Iodo-2-methyl-6-nitroaniline
Overview
Description
4-Iodo-2-methyl-6-nitroaniline is a compound that is structurally related to various nitroaniline derivatives, which have been extensively studied due to their interesting chemical properties and potential applications. Although the specific compound this compound is not directly mentioned in the provided papers, insights can be drawn from closely related compounds such as 2-methyl-4-nitroaniline, 2-iodo-4-nitroaniline, and other iodo-nitroaniline isomers .
Synthesis Analysis
The synthesis of 2-methyl-4-nitroaniline and 2-methyl-6-nitroaniline, which are structurally similar to this compound, has been achieved using 2-toluidine as a starting material. The process involves acetylation, nitration, and hydrolysis steps, with the optimal conditions being carefully examined to maximize yields . This suggests that a similar synthetic route could potentially be adapted for the synthesis of this compound by incorporating an appropriate iodination step.
Molecular Structure Analysis
The molecular structure of related compounds, such as 2-iodo-4-nitroaniline, has been studied, revealing that molecules are linked by N-H...O hydrogen bonds and nitro...I interactions, forming chains and sheets that are further stabilized by aromatic pi-pi stacking interactions . These structural motifs are common in nitroaniline derivatives and could be expected to play a role in the crystal structure of this compound as well.
Chemical Reactions Analysis
The reactivity of nitroaniline derivatives is influenced by the presence of nitro and amino or iodo substituents. For instance, 2-amino-4-nitroaniline exhibits significant potential for second-order nonlinear optical properties due to its noncentrosymmetric crystal structure . The presence of an iodo substituent in this compound would likely affect its reactivity and could potentially introduce unique properties, such as enhanced halogen bonding capabilities.
Physical and Chemical Properties Analysis
The physical and chemical properties of nitroaniline derivatives are characterized by their intermolecular interactions, which include hydrogen bonds, iodo...nitro interactions, and aromatic pi-pi stacking interactions . These interactions not only determine the crystal packing but also influence the material's properties such as melting points, solubility, and optical characteristics. For example, the noncentrosymmetric packing in 2-amino-4-nitroaniline contributes to its nonlinear optical properties . Similarly, the physical and chemical properties of this compound would be expected to be influenced by its molecular structure and the nature of its intermolecular interactions.
Scientific Research Applications
Synthesis of Dyes for Synthetic-Polymer Fibres
4-Iodo-2-methyl-6-nitroaniline, along with related compounds, has been used in the preparation of dyes for synthetic-polymer fibers. These dyes, which range from red to blue, are developed through various iodination procedures and coupling reactions. Their color, dyeing, and fastness properties are evaluated against other substituted derivatives (Peters & Soboyejo, 2008).
Structural Investigations and Quantum Chemical Studies
A molecular complex involving 2-methyl-4-nitroaniline has been analyzed using X-ray diffraction and vibrational spectral studies. These investigations provide insights into the structural and chemical properties of such complexes, which are relevant to materials science and chemistry (Arjunan et al., 2012).
Probing DNA Conformation
In biochemistry, 2-methyl-4-nitroaniline complexes have been used to probe DNA conformation. For example, a crystalline complex containing 2-methyl-4-nitroaniline ethylene dimethylammonium hydrobromide has been studied to understand the structure of DNA and its interactions (Vyas et al., 1984).
Nonlinear Optical Property Analysis
2-Methyl-4-nitroaniline has been studied for its charge transfer contributions to nonlinear optical properties. This research is crucial for the development of materials with specific optical characteristics, such as in photonics and telecommunications (Jasmine et al., 2016).
Safety and Hazards
4-Iodo-2-methyl-6-nitroaniline is considered hazardous. It is toxic if swallowed, in contact with skin, or if inhaled . It may cause damage to organs through prolonged or repeated exposure . It is recommended to handle this compound with care, using protective gloves, protective clothing, eye protection, and face protection .
Mechanism of Action
Target of Action
It has been suggested that it may have potential applications in medical and environmental research.
Result of Action
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Iodo-2-methyl-6-nitroaniline. For instance, it has been studied for its effects on ecosystems, such as its toxicity to aquatic organisms and its role in pollution management.
properties
IUPAC Name |
4-iodo-2-methyl-6-nitroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7IN2O2/c1-4-2-5(8)3-6(7(4)9)10(11)12/h2-3H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDOSZZJIJPEKSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N)[N+](=O)[O-])I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7IN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30647866 | |
Record name | 4-Iodo-2-methyl-6-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30647866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
532934-93-3 | |
Record name | 4-Iodo-2-methyl-6-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30647866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 4-Iodo-2-methyl-6-nitroaniline in organic synthesis?
A1: this compound serves as a valuable starting material for synthesizing more complex molecules. Its structure, containing iodine, a nitro group, and an amine group, allows for various chemical transformations. Specifically, it acts as a precursor in the synthesis of tert-Butyl 4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate [, ]. This compound is further reacted to obtain tert-Butyl 4-(4,5-diamino-3-methylphenyl)piperazine-1-carboxylate, a potentially valuable molecule in pharmaceutical research [].
Q2: What makes the synthesis of tert-Butyl 4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate from this compound noteworthy?
A2: The synthesis of tert-Butyl 4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate from this compound is achieved through a cost-effective and efficient amination reaction []. This reaction utilizes readily available and inexpensive reagents such as Copper(I) Iodide as a catalyst, ethylene glycol as a ligand, and potassium phosphate as the base []. This makes the synthesis highly practical, especially for large-scale applications.
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